molecular formula C10H12N2O2 B2999163 (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one CAS No. 889460-62-2

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Cat. No. B2999163
CAS RN: 889460-62-2
M. Wt: 192.218
InChI Key: WGQRJYAYYNVCJS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, also known as S-AMO, is a synthetic derivative of the naturally occurring amino acid tryptophan. It is a non-aromatic heterocyclic compound that has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. S-AMO has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.

Scientific Research Applications

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. In drug discovery, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to identify novel compounds that could be developed into drugs. In pharmacology, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to study the effects of drugs on cells and tissues. In biochemistry, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Advantages and Limitations for Lab Experiments

The use of (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in laboratory experiments has a number of advantages and limitations. One advantage is that (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and powder. Furthermore, its use in laboratory experiments is relatively safe and does not require the use of hazardous chemicals. However, one limitation is that (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is not very stable and can degrade over time.

Future Directions

The potential future directions for the use of (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in scientific research are numerous. For example, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to study the effects of drugs on cellular and tissue processes, such as metabolism, gene expression, and inflammation. It could also be used to study the structure and function of proteins, enzymes, and other biomolecules. In addition, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to identify novel compounds that could be developed into drugs. Finally, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to study the effects of drugs on the immune system and to develop new treatments for diseases.

Synthesis Methods

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one can be synthesized through a variety of methods, including a condensation reaction of tryptophan with formaldehyde, a Wittig reaction of tryptophan with a phosphonium salt, and a reaction of tryptophan with an organometallic reagent. These methods have been found to be effective in producing (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in high yields and with high purity.

properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQRJYAYYNVCJS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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